1-(2,3-Dimethoxybenzoyl)pyrrolidine

Description

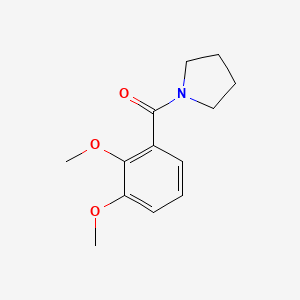

1-(2,3-Dimethoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with methoxy groups at the 2- and 3-positions. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common pharmacophore in bioactive molecules due to its conformational rigidity and ability to mimic proline residues in enzymatic binding sites . This compound is synthesized via coupling of 2,3-dimethoxybenzoic acid with pyrrolidine, often using activating agents such as carbodiimides .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-5-6-10(12(11)17-2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILKNNMZRNYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

Reduction: Formation of 1-(2,3-dimethoxybenzyl)pyrrolidine.

Substitution: Formation of various substituted benzoyl pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The methoxy groups and the pyrrolidine ring can contribute to its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Impact of Pyrrolidine Ring Modifications

The pyrrolidine ring is critical for binding affinity in POP inhibitors. Reducing or expanding the ring size by one methylene group (e.g., azetidine or piperidine) significantly decreases inhibitory activity. For example:

- Compound 9 (azetidine analog): 10-fold lower potency than pyrrolidine-based inhibitors.

- Compound 11 (piperidine analog): 50% reduction in activity compared to pyrrolidine derivatives .

Key Insight : The five-membered pyrrolidine ring optimizes steric and electronic interactions in the POP S1 pocket, making it irreplaceable in this context .

Substituent Position on the Benzoyl Group

The position and nature of substituents on the benzoyl moiety influence target selectivity and potency:

Analysis :

Functional Group Variations

Replacing the benzoyl group with other functionalities drastically changes physicochemical and biological properties:

- Benzyl vs.

- Sulfonyl Derivatives : 1-Benzenesulfonyl-pyrrolidine analogs () exhibit distinct electronic profiles, favoring kinase or protease inhibition over POP or receptor antagonism .

Key Insight : The benzoyl group in this compound enhances hydrogen-bonding capacity, which is critical for enzyme inhibition .

Q & A

Basic: What synthetic methodologies are recommended for 1-(2,3-Dimethoxybenzoyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution, microwave-assisted reactions, or palladium-catalyzed cross-coupling. For example:

- Microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF with K₂CO₃) improves reaction efficiency and reduces time compared to conventional heating .

- Purification optimization : Use TLC to monitor reaction progress (hexane/ethyl acetate gradients), followed by extraction with ethyl acetate and washing with ammonium chloride to remove unreacted amines .

- Yield enhancement : Pre-drying solvents (e.g., DMF over MgSO₄) and using stoichiometric excess of reagents (e.g., 1.05–1.1 equivalents) can improve yields to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.